molecular formula C19H20NO8P B15157043 Fmoc-Thr(POH)-OH

Fmoc-Thr(POH)-OH

Cat. No.: B15157043
M. Wt: 421.3 g/mol
InChI Key: OKIKUSCYAJQLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Thr(POH)-OH is a derivative of threonine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(POH)-OH typically involves the protection of the threonine amino group with the Fmoc group. This is achieved by reacting threonine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr(POH)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Free amino group.

    Coupling: Peptide bonds with other amino acids.

    Oxidation: Ketones or aldehydes.

Scientific Research Applications

Fmoc-Thr(POH)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Thr(POH)-OH involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s hydrophobic and aromatic properties facilitate self-assembly and interaction with other molecules, enhancing its utility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Thr(POH)-OH is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in additional chemical reactions such as oxidation. This makes it a versatile building block in peptide synthesis and other applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKUSCYAJQLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.